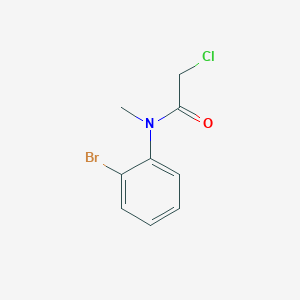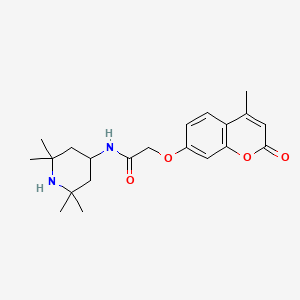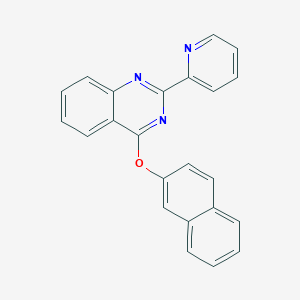
1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide
説明
1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DPC belongs to the family of cyclobutane carboxamide compounds and has been found to exhibit promising results in various scientific research studies.
作用機序
The exact mechanism of action of DPC is not fully understood. However, it has been proposed that DPC acts on the GABAergic system, which is responsible for regulating neuronal excitability. DPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in the symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
DPC has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. DPC has also been found to decrease the levels of glutamate, which is responsible for excitatory neurotransmission. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
DPC has several advantages for lab experiments. It exhibits potent anticonvulsant, anxiolytic, and antinociceptive effects in animal models, making it an ideal candidate for studying the mechanisms underlying these conditions. Furthermore, DPC has been found to be well-tolerated and safe in animal studies. However, the synthesis of DPC is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of DPC is not fully understood, which may limit its use in certain research studies.
将来の方向性
There are several future directions for the study of DPC. One potential direction is the development of novel analogs of DPC with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of the long-term effects of DPC on the brain and other organs. Furthermore, the potential use of DPC in the treatment of autoimmune diseases and other medical conditions warrants further investigation. Overall, DPC has shown promising results in various scientific research studies and has the potential to be a valuable tool in the field of medicine.
科学的研究の応用
DPC has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to exhibit anticonvulsant, anxiolytic, and antinociceptive effects in animal models. DPC has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVXQZUAQUZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)

![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)


![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)